![molecular formula C29H30N4O4S B2401742 N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide CAS No. 689771-26-4](/img/structure/B2401742.png)
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a quinazolinone core (a type of nitrogen-containing heterocycle), a morpholine ring (a common motif in pharmaceuticals), a benzyl group, and a sulfanylacetamide group. These functional groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have multiple ring structures (from the quinazolinone and morpholine components), as well as various functional groups attached. These could include a methoxy group, a benzyl group, and a sulfanylacetamide group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by its various functional groups. For example, the quinazolinone core might participate in reactions with nucleophiles or electrophiles, the morpholine ring might undergo reactions at the nitrogen atom, and the sulfanylacetamide group could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the nature and arrangement of its functional groups, and the presence of any chiral centers .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
- Quinazoline derivatives, similar to the compound , have been explored for their diverse pharmacological activities. For instance, certain quinazoline compounds have shown significant diuretic, antihypertensive, and anti-diabetic potential in animal studies (Rahman et al., 2014).
Antimicrobial and Antibacterial Applications
- Some quinazoline derivatives demonstrate promising antimicrobial and antibacterial activities. For example, N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide showed significant antibacterial properties (Shaikh, 2013).
Gastroprokinetic Activity
- Quinazoline compounds, like N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide, have been studied for their gastroprokinetic activity, influencing gastric emptying and serotonin-4 receptor binding (Kalo et al., 1995).
Antitumor and Anticancer Potential
- Some quinazoline derivatives have been identified for their antitumor properties. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been found to inhibit tubulin polymerization, showing promise as an anticancer agent (Minegishi et al., 2015).
Antituberculosis Activity
- The synthesis of quinazoline derivatives has been linked to potential anti-tuberculosis activities. These compounds may offer new avenues in tuberculosis treatment (Bai et al., 2011).
Anti-inflammatory and Analgesic Effects
- Research has shown that certain quinazoline derivatives possess anti-inflammatory and analgesic activities, offering potential therapeutic benefits (Rajveer et al., 2010).
Orientations Futures
Future research on this compound could involve further elucidation of its physical and chemical properties, investigation of its synthetic routes, and exploration of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications, for example in pharmaceutical or materials science .
Propriétés
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2401659.png)
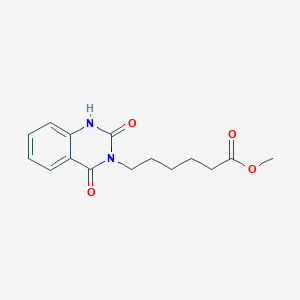
![Tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate](/img/no-structure.png)
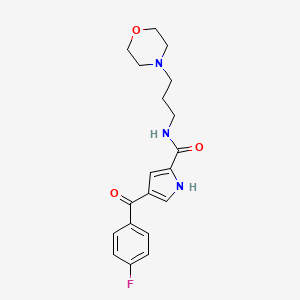
![N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2401670.png)
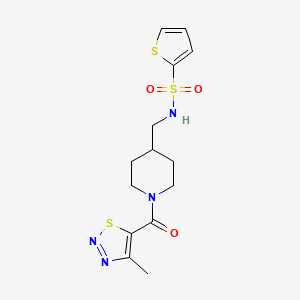
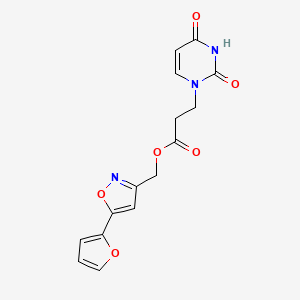
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)

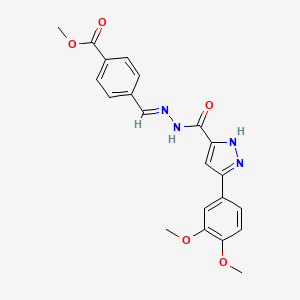
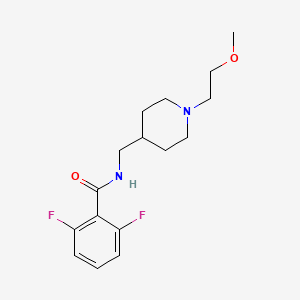
![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)